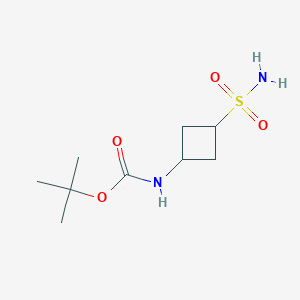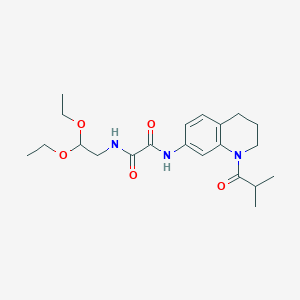
(2S)-1-(pyrrolidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving “(2S)-1-(pyrrolidin-1-yl)propan-2-ol” are not available, it’s known that this compound is used in various applications such as drug synthesis and catalysis. This suggests that it can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-1-(pyrrolidin-1-yl)propan-2-ol” include a molecular weight of 129.20 and a molecular formula of C7H15NO . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions are not available in the resources .Applications De Recherche Scientifique
Excess Molar Enthalpies in Mixtures
Research by Mehta, Chauhan, and Triphati (1997) measured excess molar enthalpies for mixtures of pyrrolidin-2-one with different alcohols, including propan-1-ol, at 303.15 K. They found positive values for all mixtures, interpreted in terms of specific interactions (Mehta, Chauhan, & Triphati, 1997).
Molecular Interactions and Topological Investigations
Yadav, Sharma, and Sharma (2009) conducted topological investigations of molecular species and interactions in pyrrolidin-2-one and lower alkanol mixtures. They utilized Graph theory to analyze excess thermodynamic properties and molecular entities in these mixtures (Yadav, Sharma, & Sharma, 2009).
Pharmacological Characterization in Opioid Receptors
Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, which includes a pyrrolidin-1-ylsulfonyl component. Their study highlighted its high affinity and selectivity for κ-opioid receptors, suggesting potential in treating depression and addiction disorders (Grimwood et al., 2011).
Solubility and Thermodynamic Properties
Duan, Wang, Li, Chen, and Sun (2015) investigated the solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid in various alcohols. They observed that solubility decreased with increasing alcohol concentration and analyzed the results using the modified Apelblat equation (Duan et al., 2015).
Trypanocidal Activity Studies
Balfour, Franco, Moraes, Freitas-Junior, and Stefani (2017) synthesized a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols and tested their trypanocidal activity against Trypanosoma cruzi. Some compounds showed high trypanocidal activity, indicating potential for Chagas disease treatment (Balfour et al., 2017).
DNase I Inhibitory Properties
Ilić, Gajić, Bondžić, Džambaski, Kocic, and Šmelcerović (2021) studied the deoxyribonuclease I inhibitory properties of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. They found these compounds could be potential inhibitors of DNase I, useful in new active compound discovery (Ilić et al., 2021).
Use as a Chiral Auxiliary
Andersson and Hedenström (2004) explored the use of (S)-proline-based chiral auxiliaries derived from (2S)-1-(pyrrolidin-1-yl)propan-2-ol in stereoselective alkylation reactions. They found these auxiliaries induced opposite selectivity and achieved moderate to excellent diastereoselectivities (Andersson & Hedenström, 2004).
Identification and Derivatization of Cathinones
Nycz, Paździorek, Małecki, and Szala (2016) identified novel cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using spectroscopic studies. They presented methods for identification through thionation and amination reactions (Nycz et al., 2016).
NMR Assignment of Derivatives
Yan-fang (2008) conducted 1D and 2D nuclear magnetic resonance (NMR) experiments for the assignments of 1H and 13C NMR signals of derivatives of pyrrolidin-2-yl)propan-2-ol, which could help in investigating catalyzing mechanisms (Yan-fang, 2008).
Propriétés
IUPAC Name |
(2S)-1-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYANEJZLUMJNA-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2403278.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)

![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)


![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)